![molecular formula C16H13F6N3O B2989960 N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide CAS No. 1171455-19-8](/img/structure/B2989960.png)
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is fused with a cyclopentane ring, and the molecule also contains a benzamide moiety .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms, and it’s fused with a cyclopentane ring. The benzamide moiety is attached to one of the nitrogen atoms in the pyrazole ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the amide group could potentially allow for reactions such as hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings could all influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Crystal Engineering
Research on multi-component molecular solids, including a series of N-containing heterocycles, demonstrates the significance of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. These interactions, particularly N–H⋯O, O–H⋯O hydrogen bonds, and C–H⋯O and C–H⋯F interactions, play crucial roles in forming supramolecular structures, which are essential for designing materials with specific properties (Wang et al., 2014).
Synthesis of Novel Compounds
The synthesis of new compounds with potential biological activities, such as anti-influenza virus activity, showcases the importance of chemical synthesis in discovering therapeutic agents. Benzamide-based 5-aminopyrazoles and their derivatives were synthesized and tested for their anti-influenza A virus (H5N1) activities, highlighting the role of synthetic chemistry in addressing global health challenges (Hebishy et al., 2020).
Antimicrobial Activity
The development of compounds with antimicrobial properties is a critical area of research, particularly in the face of rising antibiotic resistance. Studies on the synthesis and biological evaluation of novel heterocyclic compounds demonstrate the potential of these molecules as antimicrobial agents, offering new avenues for the development of more effective treatments (Soliman et al., 2020).
Molecular Structure Analysis
Investigations into the molecular structures of synthesized compounds provide valuable insights into their potential functionalities and applications. X-ray crystallography and other analytical techniques are essential for characterizing these compounds, facilitating a deeper understanding of their chemical properties and potential applications in various fields (Kumara et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6N3O/c1-25-13(11-3-2-4-12(11)24-25)23-14(26)8-5-9(15(17,18)19)7-10(6-8)16(20,21)22/h5-7H,2-4H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLGMDDSSLBRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate](/img/structure/B2989881.png)
![3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2989882.png)
![2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2989883.png)
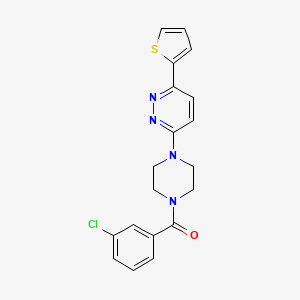
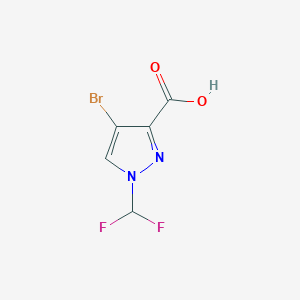
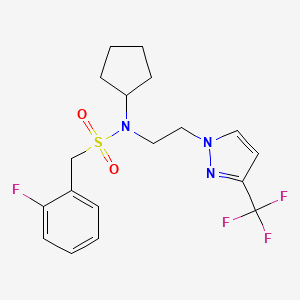
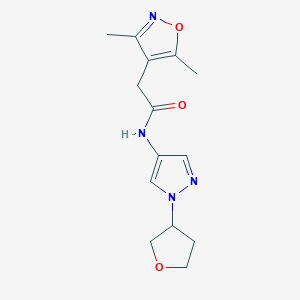
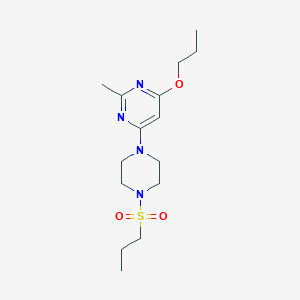
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methylpropyl)-2-oxopyridine-3-carboxamide;dihydrochloride](/img/structure/B2989895.png)
![3-But-2-ynyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2989897.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B2989899.png)